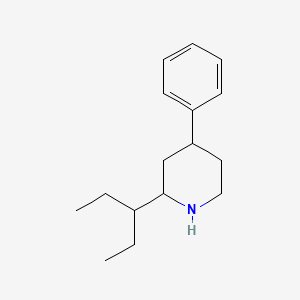
2-Pentan-3-yl-4-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentan-3-yl-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentan-3-yl-4-phenylpiperidine typically involves the formation of the piperidine ring followed by the introduction of the pentan-3-yl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pentan-3-yl and phenyl groups via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
化学反応の分析
Types of Reactions
2-Pentan-3-yl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the piperidine ring to form saturated derivatives.
Substitution: Introduction of different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
科学的研究の応用
2-Pentan-3-yl-4-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 2-Pentan-3-yl-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to the piperidine ring, such as pethidine and paroxetine.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, including alkyl and aryl groups.
Uniqueness
2-Pentan-3-yl-4-phenylpiperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its combination of pentan-3-yl and phenyl groups may result in unique interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC名 |
2-pentan-3-yl-4-phenylpiperidine |
InChI |
InChI=1S/C16H25N/c1-3-13(4-2)16-12-15(10-11-17-16)14-8-6-5-7-9-14/h5-9,13,15-17H,3-4,10-12H2,1-2H3 |
InChIキー |
QLLYZRGXCSTGFJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1CC(CCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















